4-{[5-(Methoxycarbamoyl)-2-Methylphenyl]amino}-5-Methyl-N-[(1s)-1-Phenylethyl]pyrrolo[2,1-F][1,2,4]triazine-6-Carboxamide
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Overview
Description
4-{[5-(Methoxycarbamoyl)-2-Methylphenyl]amino}-5-Methyl-N-[(1s)-1-Phenylethyl]pyrrolo[2,1-F][1,2,4]triazine-6-Carboxamide is a complex organic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives.
Preparation Methods
The synthesis of 4-{[5-(Methoxycarbamoyl)-2-Methylphenyl]amino}-5-Methyl-N-[(1s)-1-Phenylethyl]pyrrolo[2,1-F][1,2,4]triazine-6-Carboxamide involves several steps:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with various reagents to form the pyrrolo[2,1-f][1,2,4]triazine core.
Synthesis via Bromohydrazone: This approach uses bromohydrazone intermediates to construct the triazine ring.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium dicyanomethylide intermediates, which are then converted to the desired compound.
Multistep Synthesis: This involves a series of reactions, including cyclization and functional group transformations, to build the complex structure.
Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This approach involves the rearrangement of pyrrolooxadiazines to form the desired triazine compound.
Chemical Reactions Analysis
4-{[5-(Methoxycarbamoyl)-2-Methylphenyl]amino}-5-Methyl-N-[(1s)-1-Phenylethyl]pyrrolo[2,1-F][1,2,4]triazine-6-Carboxamide undergoes various chemical reactions:
Scientific Research Applications
4-{[5-(Methoxycarbamoyl)-2-Methylphenyl]amino}-5-Methyl-N-[(1s)-1-Phenylethyl]pyrrolo[2,1-F][1,2,4]triazine-6-Carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of kinase inhibitors, which are important in cancer therapy.
Antiviral Agents: The compound has shown potential as an antiviral agent, particularly against RNA viruses.
Biological Research: The compound is used in studies related to enzyme inhibition and signal transduction pathways.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-{[5-(Methoxycarbamoyl)-2-Methylphenyl]amino}-5-Methyl-N-[(1s)-1-Phenylethyl]pyrrolo[2,1-F][1,2,4]triazine-6-Carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-{[5-(Methoxycarbamoyl)-2-Methylphenyl]amino}-5-Methyl-N-[(1s)-1-Phenylethyl]pyrrolo[2,1-F][1,2,4]triazine-6-Carboxamide can be compared with other similar compounds:
Remdesivir: This antiviral drug contains the pyrrolo[2,1-f][1,2,4]triazine core and is used in the treatment of COVID-19.
Brivanib Alaninate: This antitumorigenic drug also contains the pyrrolo[2,1-f][1,2,4]triazine core and is used in cancer therapy.
BMS-690514: This compound is an EGFR inhibitor and contains the pyrrolo[2,1-f][1,2,4]triazine core.
These comparisons highlight the versatility and potential of this compound in various scientific and industrial applications.
Properties
Molecular Formula |
C25H26N6O3 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-[5-(methoxycarbamoyl)-2-methylanilino]-5-methyl-N-[(1S)-1-phenylethyl]pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C25H26N6O3/c1-15-10-11-19(24(32)30-34-4)12-21(15)29-23-22-16(2)20(13-31(22)27-14-26-23)25(33)28-17(3)18-8-6-5-7-9-18/h5-14,17H,1-4H3,(H,28,33)(H,30,32)(H,26,27,29)/t17-/m0/s1 |
InChI Key |
STNJCYKOXYBBIA-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)NOC)NC2=NC=NN3C2=C(C(=C3)C(=O)N[C@@H](C)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NOC)NC2=NC=NN3C2=C(C(=C3)C(=O)NC(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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